Dehydroisoemetine, (+/-)-
CAS No.: 66899-87-4
Cat. No.: VC17144521
Molecular Formula: C29H38N2O4
Molecular Weight: 478.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66899-87-4 |
|---|---|
| Molecular Formula | C29H38N2O4 |
| Molecular Weight | 478.6 g/mol |
| IUPAC Name | (11bS)-2-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine |
| Standard InChI | InChI=1S/C29H38N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,24-25,30H,6-12,17H2,1-5H3/t24-,25-/m0/s1 |
| Standard InChI Key | XXLZPUYGHQWHRN-DQEYMECFSA-N |
| Isomeric SMILES | CCC1=C(C[C@H]2C3=CC(=C(C=C3CCN2C1)OC)OC)C[C@H]4C5=CC(=C(C=C5CCN4)OC)OC |
| Canonical SMILES | CCC1=C(CC2C3=CC(=C(C=C3CCN2C1)OC)OC)CC4C5=CC(=C(C=C5CCN4)OC)OC |
Introduction
Chemical and Structural Properties
Molecular Characteristics
Dehydroisoemetine, (+/-)-, possesses the molecular formula and a molecular weight of 478.62 g/mol . Its structure features a tetracyclic isoquinoline backbone with a double bond at the C-2 and C-3 positions, distinguishing it from emetine (Figure 1). The compound exists as a racemic mixture of two diastereomers: (−)-R,S-dehydroemetine and (−)-S,S-dehydroisoemetine, which differ in configuration at the C-1′ position .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 2649-50-5 |
| Solubility (DMSO) | 4.78 mg/mL (10 mM) |
| Storage Conditions | -20°C (powder), -80°C (solution) |
Synthesis and Stereochemical Considerations
Synthetic Pathways
The synthesis of Dehydroisoemetine, (+/-)-, involves a multistep process beginning with the Mannich base quaternization, followed by Knoevenagel condensation and Bischler-Napieralski cyclization (Figure 2) . Key steps include:
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Mannich Base Formation: Condensation of isoquinoline derivatives with aldehydes under acidic catalysis.
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Knoevenagel Condensation: Introduction of a malononitrile group to generate an unsaturated dinitrile intermediate.
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Bischler-Napieralski Cyclization: Cyclization to form the tetracyclic core, followed by reduction with sodium borohydride to yield the final diastereomers .
Diastereomer Separation
Fractional crystallization separates (−)-R,S-dehydroemetine (85% purity) from (−)-S,S-dehydroisoemetine . Stereochemical configuration critically impacts biological activity: the R,S isomer exhibits 29-fold greater potency against P. falciparum (IC 71.03 nM) compared to the S,S isomer (IC 2.07 μM) .
Mechanism of Action
Ribosomal Inhibition
Dehydroisoemetine, (+/-)-, inhibits protozoal protein synthesis by binding the 40S ribosomal subunit, mimicking emetine’s U-shaped conformation (Figure 3) . Key interactions include:
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π-π Stacking: With the G973 pyrimidine ring.
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Polar Contacts: With U2061, U1068, and Leu151 residues .
The S,S isomer’s altered configuration increases the amine–U2061 distance by 0.8 Å, reducing binding affinity .
Mitochondrial Effects
Beyond ribosomal targeting, Dehydroisoemetine disrupts mitochondrial membrane potential, suggesting a multimodal mechanism . This dual action may delay resistance development in malaria parasites.
Pharmacological Applications
Table 2: Antimalarial Efficacy Against P. falciparum K1 Strain
| Compound | IC (nM) |
|---|---|
| Emetine dihydrochloride | 47 ± 2.1 |
| (−)-R,S-dehydroemetine | 71.03 ± 6.1 |
| (−)-S,S-dehydroisoemetine | 2070 ± 260 |
Dehydroisoemetine, (+/-)-, demonstrates gametocidal activity, critical for blocking malaria transmission . Synergy with atovaquone (FIC 0.45) and proguanil (FIC 0.38) enhances its therapeutic utility .
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